molecular formula C8H10N2O3 B093030 Ammonium 2-(aminocarbonyl)benzoate CAS No. 131-63-5

Ammonium 2-(aminocarbonyl)benzoate

Cat. No. B093030
CAS RN: 131-63-5
M. Wt: 182.18 g/mol
InChI Key: SARKQAUWTBDBIZ-UHFFFAOYSA-N
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Patent
US05545505

Procedure details

A heterogenous mixture of phthalic anhydride (10.0 g, 67.5 mmol) and 100 mL of dichloromethane was cooled in an ice bath. n-Butyl amine (12.345 g, 168.78 mmol) was added dropwise. The temperature was not allowed to rise above 15° C. during the addition. When a small amount of the amine had been added a homogenous solution resulted. After a short time, a white precipitate formed. As more amine was added, the precipitate redissolved and a solution again formed. Upon completion of the addition the reaction was allowed to stir in an ice bath for 10 minutes. A white precipitate again formed. The mixture was allowed to stir at 0° C. for 50 minutes and at room temperature for 10 minutes. The precipitate was filtered off and washed with a small amount of dichloromethane. Washing with hexanes and drying in air afforded 8.86 g of compound AM-1. NMR was in agreement with the proposed structure.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.345 g
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[O:6][C:4](=[O:5])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.C([NH2:16])CCC>ClCCl>[C:1]([O-:6])(=[O:11])[C:2]1[C:3](=[CH:7][CH:8]=[CH:9][CH:10]=1)[C:4]([NH2:16])=[O:5].[NH4+:16] |f:3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
12.345 g
Type
reactant
Smiles
C(CCC)N
Step Three
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
to stir in an ice bath for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice bath
ADDITION
Type
ADDITION
Details
to rise above 15° C. during the addition
CUSTOM
Type
CUSTOM
Details
resulted
CUSTOM
Type
CUSTOM
Details
After a short time, a white precipitate formed
DISSOLUTION
Type
DISSOLUTION
Details
the precipitate redissolved
CUSTOM
Type
CUSTOM
Details
a solution again formed
ADDITION
Type
ADDITION
Details
Upon completion of the addition the reaction
CUSTOM
Type
CUSTOM
Details
A white precipitate again formed
STIRRING
Type
STIRRING
Details
to stir at 0° C. for 50 minutes and at room temperature for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with a small amount of dichloromethane
WASH
Type
WASH
Details
Washing with hexanes
CUSTOM
Type
CUSTOM
Details
drying in air

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C=1C(C(=O)N)=CC=CC1)(=O)[O-].[NH4+]
Measurements
Type Value Analysis
AMOUNT: MASS 8.86 g
YIELD: CALCULATEDPERCENTYIELD 72.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.